molecular formula C14H22Cl2N2 B12994606 1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride

1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride

Cat. No.: B12994606
M. Wt: 289.2 g/mol
InChI Key: ZDPIBLRGYMSETA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a chlorophenyl group, a pyrrolidine ring, and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with nitroethane in the presence of a base to form 3-chloro-β-nitrostyrene.

    Reduction: The nitrostyrene intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3-chloroamphetamine.

    Formation of the Final Product: The final step involves the reaction of 3-chloroamphetamine with pyrrolidine and formaldehyde in the presence of a reducing agent to form 1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a central nervous system stimulant and its effects on neurotransmitter release.

    Pharmacology: Research focuses on its interaction with monoamine transporters and receptors, which may have implications for the treatment of neurological disorders.

    Biology: The compound is used in studies investigating the mechanisms of action of psychoactive substances.

    Industry: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride involves its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their extracellular concentrations, leading to enhanced neurotransmission. This mechanism is similar to that of other stimulant compounds and is associated with increased alertness, energy, and euphoria.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-(methylamino)propan-1-one (3-Chloromethcathinone): A stimulant with similar structural features but lacks the pyrrolidine ring.

    1-(3-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)propan-1-amine: A structural isomer with different substitution patterns on the phenyl ring.

Uniqueness

1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride is unique due to the presence of both the chlorophenyl group and the pyrrolidine ring, which contribute to its distinct pharmacological profile. The combination of these structural features may result in unique interactions with biological targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C14H21ClN2.ClH/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12;/h4-6,11,14,16H,2-3,7-10H2,1H3;1H

InChI Key

ZDPIBLRGYMSETA-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

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